molecular formula C33H27N B12631195 N-{[4-(Triphenylethenyl)phenyl]methyl}aniline CAS No. 919789-81-4

N-{[4-(Triphenylethenyl)phenyl]methyl}aniline

Cat. No.: B12631195
CAS No.: 919789-81-4
M. Wt: 437.6 g/mol
InChI Key: HTSKYQDYZDQAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Triphenylethenyl)phenyl]methyl}aniline is an organic compound that belongs to the class of triarylmethanes. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound consists of a central aniline moiety attached to a triphenylethenyl group, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Triphenylethenyl)phenyl]methyl}aniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where aniline reacts with a triphenylethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Triphenylethenyl)phenyl]methyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(Triphenylethenyl)phenyl]methyl}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(Triphenylethenyl)phenyl]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, and metabolic processes .

Comparison with Similar Compounds

N-{[4-(Triphenylethenyl)phenyl]methyl}aniline can be compared with other triarylmethane compounds, such as:

The uniqueness of this compound lies in its specific combination of the aniline and triphenylethenyl groups, which imparts distinct properties and makes it suitable for a wide range of applications.

Properties

CAS No.

919789-81-4

Molecular Formula

C33H27N

Molecular Weight

437.6 g/mol

IUPAC Name

N-[[4-(1,2,2-triphenylethenyl)phenyl]methyl]aniline

InChI

InChI=1S/C33H27N/c1-5-13-27(14-6-1)32(28-15-7-2-8-16-28)33(29-17-9-3-10-18-29)30-23-21-26(22-24-30)25-34-31-19-11-4-12-20-31/h1-24,34H,25H2

InChI Key

HTSKYQDYZDQAHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CNC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.